Nitric oxide production-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitric oxide production-IN-1 is a compound that plays a significant role in the regulation of nitric oxide levels within biological systems. Nitric oxide is a small, highly reactive molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The regulation of nitric oxide production is crucial for maintaining homeostasis and preventing pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric oxide production-IN-1 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include nitric acid, ammonia, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient production of the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include the use of continuous flow reactors to maintain consistent production rates and high-quality output. Industrial methods also focus on minimizing waste and optimizing resource utilization to ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Nitric oxide production-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function and application in different fields.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as oxygen or ozone under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides.

Substitution: Substitution reactions can occur with halogens or other nucleophiles, depending on the specific reaction conditions.

Major Products: The major products formed from these reactions include various nitrogen oxides, such as nitrogen dioxide and nitrous oxide, as well as other organic and inorganic compounds.

Scientific Research Applications

Nitric oxide production-IN-1 has a wide range of scientific research applications across multiple disciplines:

Chemistry:

- Used as a reagent in various chemical synthesis processes.

- Studied for its role in catalysis and reaction mechanisms.

Biology:

- Investigated for its role in cellular signaling and regulation.

- Used in studies related to oxidative stress and cellular metabolism.

Medicine:

- Explored for its potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and immune response modulation.

- Studied for its role in wound healing and tissue regeneration.

Industry:

- Applied in the production of nitric oxide sensors and detection systems.

- Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of nitric oxide production-IN-1 involves its interaction with various molecular targets and pathways. This compound regulates the production of nitric oxide by influencing the activity of nitric oxide synthase enzymes. These enzymes catalyze the conversion of L-arginine to nitric oxide and L-citrulline. The compound may also interact with other signaling molecules, such as cyclic guanosine monophosphate (cGMP), to modulate cellular responses.

Comparison with Similar Compounds

Nitric oxide production-IN-1 can be compared with other compounds that regulate nitric oxide levels, such as:

Nω-nitro-L-arginine (L-NNA): An arginine analog that inhibits nitric oxide synthase activity.

7H-pyrrolo[2,3-d]pyrimidine derivatives: Compounds designed to inhibit nitric oxide production with potential anti-inflammatory properties.

The uniqueness of this compound lies in its specific mechanism of action and its broad range of applications in scientific research and industry.

Biological Activity

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes across different biological systems. The compound "Nitric oxide production-IN-1" represents a significant area of research, particularly concerning its biological activity and implications for health and disease. This article reviews the biological activity of NO, focusing on its production mechanisms, physiological roles, and clinical relevance.

Mechanisms of Nitric Oxide Production

Nitric oxide is synthesized from L-arginine through the action of nitric oxide synthases (NOS), which exist in three major isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). Each isoform plays distinct roles in various tissues:

- eNOS : Primarily found in endothelial cells, it regulates vascular tone by promoting vasodilation.

- nNOS : Involved in neurotransmission, particularly in the central nervous system.

- iNOS : Typically expressed in response to inflammatory stimuli, producing large amounts of NO as part of the immune response.

The production of NO can also occur through non-enzymatic pathways, including the reduction of nitrite to NO under acidic conditions or through the activity of molybdenum-containing enzymes in plants .

Physiological Functions of Nitric Oxide

NO exerts diverse biological effects, including:

- Vasodilation : By activating soluble guanylate cyclase, NO increases cyclic GMP levels, leading to relaxation of smooth muscle cells and vasodilation .

- Neurotransmission : In the nervous system, NO acts as a neuromodulator, influencing synaptic plasticity and memory formation .

- Immune Response : iNOS-derived NO plays a critical role in the antimicrobial activity of macrophages, helping to eliminate pathogens during infection .

Case Studies and Research Findings

Several studies have elucidated the role of NO in various conditions:

-

Heat Stroke : A study indicated that patients with heat stroke exhibited significantly elevated levels of nitrite and nitrate (NO2-/NO3) before cooling, suggesting that excessive NO production correlates with disease severity .

Time Post-Cooling Mean NO Level (µmol/L) Control Group Level (µmol/L) 0 hours 35.6 ± 37.0 3.0 ± 4.2 6 hours Increased - 12 hours Increased - 24 hours Decreased - - Asthma : Research has shown that neutrophils produce NO in allergic asthma patients independent of traditional NOS pathways. This novel source amplifies extracellular trap formation, indicating a complex role for NO in asthma pathology .

- Macrophage Activity : Another study highlighted that macrophage-derived NO is essential for antimicrobial activity against various pathogens. This underscores the importance of NO in immune defense mechanisms .

Tables Summarizing Biological Activities

The following table summarizes key findings regarding the biological activities associated with different sources and effects of nitric oxide:

| Source | Biological Activity | Clinical Relevance |

|---|---|---|

| eNOS | Vasodilation | Cardiovascular health |

| nNOS | Neurotransmission | Cognitive function |

| iNOS | Antimicrobial activity | Immune response to infections |

| Neutrophils | Enhanced extracellular trap formation | Role in allergic responses |

Properties

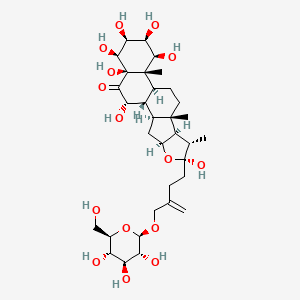

Molecular Formula |

C33H52O15 |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14S,15S,16S,17S,18R,20S)-6,14,15,16,17,18,20-heptahydroxy-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-19-one |

InChI |

InChI=1S/C33H52O15/c1-12(11-46-29-25(40)22(37)20(35)17(10-34)47-29)5-8-32(44)13(2)19-16(48-32)9-15-18-14(6-7-30(15,19)3)31(4)26(41)23(38)24(39)28(43)33(31,45)27(42)21(18)36/h13-26,28-29,34-41,43-45H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+,28-,29+,30-,31-,32+,33-/m0/s1 |

InChI Key |

WIBHYPGBYXGLMP-XYCAPGDOSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C(=O)[C@]5([C@@]4([C@@H]([C@@H]([C@@H]([C@@H]5O)O)O)O)C)O)O)C)O[C@@]1(CCC(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3C(C(=O)C5(C4(C(C(C(C5O)O)O)O)C)O)O)C)OC1(CCC(=C)COC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.